molecular formula C15H10ClN3O3 B589803 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one CAS No. 55198-89-5

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one

Cat. No.: B589803
CAS No.: 55198-89-5
M. Wt: 315.713
InChI Key: GYAWOVGCEQLWHW-UHFFFAOYSA-N
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Description

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is a chemical compound with the molecular formula C15H10ClN3O3. . This compound is often used as a reference standard in pharmaceutical research and quality control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of 4-(2-chlorophenyl)quinolin-2(1H)-one followed by amination. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substituting agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted quinolinones and reduced derivatives, which are often used in further chemical synthesis and pharmaceutical research .

Scientific Research Applications

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as an impurity standard in the quality control of pharmaceutical products.

    Industry: Used in the synthesis of various chemical intermediates and active pharmaceutical ingredients

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one include:

Uniqueness

What sets this compound apart is its specific structural features, such as the presence of both amino and nitro groups on the quinolinone ring.

Properties

IUPAC Name

3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAWOVGCEQLWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653151
Record name 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55198-89-5
Record name 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055198895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-AMINO-4-(2-CHLOROPHENYL)-6-NITROCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
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